molecular formula C14H17F3N2O3 B14845002 Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Cat. No.: B14845002
M. Wt: 318.29 g/mol
InChI Key: QTUOJLHQCMYFBU-UHFFFAOYSA-N
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Description

Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl N-[[4-acetyl-6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-8(20)9-5-10(19-11(6-9)14(15,16)17)7-18-12(21)22-13(2,3)4/h5-6H,7H2,1-4H3,(H,18,21)

InChI Key

QTUOJLHQCMYFBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetylation: The acetyl group is added to the pyridine ring through an acetylation reaction using acetic anhydride or acetyl chloride.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
  • tert-butyl (1-(2,6-bis(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)(methyl)carbamate

Uniqueness

Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both an acetyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

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